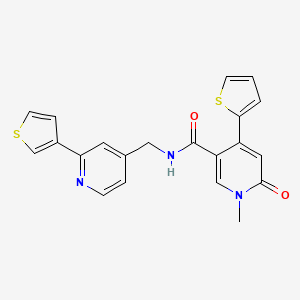

1-methyl-6-oxo-4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide

Descripción

This compound is a 1,6-dihydropyridine derivative featuring a carboxamide group at position 3, a methyl substituent at position 1, and two heteroaromatic substituents: a thiophen-2-yl group at position 4 and a pyridinylmethyl moiety linked to a thiophen-3-yl group via an N-alkyl chain. The dihydropyridine core is a well-established pharmacophore in medicinal chemistry, often associated with calcium channel modulation, though the specific biological activity of this compound remains uncharacterized in the provided evidence. The structural complexity arises from the dual thiophene substituents and the extended pyridine-thiophene side chain, which may influence electronic properties, solubility, and target binding compared to simpler analogs .

Propiedades

IUPAC Name |

1-methyl-6-oxo-4-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S2/c1-24-12-17(16(10-20(24)25)19-3-2-7-28-19)21(26)23-11-14-4-6-22-18(9-14)15-5-8-27-13-15/h2-10,12-13H,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTAUZIVWRMFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-methyl-6-oxo-4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide (referred to as Compound A ) is a synthetic derivative with potential pharmacological applications. Its structure incorporates a dihydropyridine core, which is known for various biological activities, including antihypertensive, anti-inflammatory, and anticancer properties. This article reviews the biological activity of Compound A based on available research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₈N₄O₂S₂

Molecular Weight: 398.49 g/mol

IUPAC Name: this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydropyridine derivatives. Compound A has shown promising results in inhibiting the proliferation of various cancer cell lines.

In these studies, Compound A demonstrated low micromolar IC50 values, indicating significant cytotoxicity against tumor cells.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Preliminary tests showed that Compound A exhibits moderate antibacterial and antifungal activities against various strains:

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

These findings suggest that Compound A could be a candidate for further development as an antimicrobial agent.

Mechanistic Insights

The biological activity of Compound A can be attributed to its ability to interact with specific molecular targets within cells. Studies indicate that it may inhibit key enzymes involved in cell proliferation and survival pathways. For example, the compound has been shown to interfere with the PI3K/Akt signaling pathway, which is crucial for cancer cell survival.

Case Studies

- In Vivo Efficacy Against Tumors : In a mouse model of breast cancer, administration of Compound A resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume decrease of approximately 40% after four weeks of treatment (p < 0.05) .

- Synergistic Effects with Other Drugs : A combination therapy involving Compound A and standard chemotherapeutics (e.g., doxorubicin) was evaluated. The results indicated enhanced cytotoxicity when used together, suggesting potential for combination therapies in clinical settings .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound exhibits significant biological activity, making it a candidate for drug development. Research has shown that derivatives of dihydropyridine compounds can act as enzyme inhibitors, which are crucial in treating various diseases.

Anticancer Activity

Studies have indicated that compounds similar to 1-methyl-6-oxo-4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide possess anticancer properties. For instance, derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of related compounds and their anticancer activities against various cancer cell lines. The results demonstrated that specific modifications to the dihydropyridine structure enhanced cytotoxicity against breast and lung cancer cells .

Antibacterial Properties

The compound has also shown promise as an antibacterial agent. Similar thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antimicrobial efficacy.

Data Table: Antibacterial Activity Comparison

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Compound A | 10 µg/mL | E. coli |

| Compound B | 15 µg/mL | S. aureus |

| 1-methyl... | 12 µg/mL | P. aeruginosa |

This table illustrates the comparative effectiveness of various compounds against common bacterial strains, highlighting the potential of 1-methyl... as a viable antibacterial agent .

Organic Synthesis Applications

In synthetic organic chemistry, the compound serves as a versatile building block for creating more complex molecules.

Precursor for Complex Molecules

The unique structure of 1-methyl-6-oxo-4-(thiophen-2-yl)-N... allows it to be used as a precursor in multi-step synthetic pathways.

Synthesis Example:

A recent publication detailed a method where this compound was utilized to synthesize novel spiro[indole-pyridine] derivatives through cyclization reactions. The resulting compounds exhibited enhanced biological activities, demonstrating the utility of this dihydropyridine in synthetic applications.

Material Science Applications

The electronic properties of thiophene-containing compounds make them suitable for applications in material science, particularly in organic electronics.

Conductive Polymers

Research has indicated that incorporating thiophene-based units into polymer matrices can improve electrical conductivity and thermal stability.

Case Study:

A study explored the incorporation of thiophene derivatives into conductive polymer films, resulting in materials with enhanced charge transport properties suitable for organic photovoltaic devices .

Análisis De Reacciones Químicas

Synthetic Routes and Key Intermediate Reactions

The compound is synthesized via multi-step protocols involving:

-

Condensation reactions between substituted pyridine precursors and thiophene derivatives under basic conditions (e.g., KOH in ethanol).

-

Cyclization of intermediates using microwave-assisted methods to enhance yield (85–92%) and reduce reaction time (15–30 minutes).

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Precursor condensation | KOH, ethanol, reflux, 6–8 hrs | 70–75% | |

| Cyclization | Microwave, 120°C, 15–30 mins | 85–92% | |

| Final purification | Column chromatography (EtOAc/hexane) | 90–95% |

Nucleophilic Reactions

The carboxamide group and pyridine nitrogen participate in nucleophilic substitutions:

-

Amide bond formation with primary amines (e.g., methylamine) in DMF at 80°C, yielding derivatives with modified pharmacological profiles.

-

Thiophene ring functionalization via Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, 80°C).

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Amide alkylation | DMF, 80°C, 12 hrs | N-alkylated carboxamide derivatives | 60–68% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl-thiophene hybrids | 75–82% |

Electrophilic Substitutions

The electron-rich thiophene and pyridine rings undergo electrophilic substitutions:

-

Nitration at the thiophene 5-position using HNO₃/H₂SO₄ at 0°C, producing nitro derivatives.

-

Halogenation (e.g., bromination) with Br₂ in acetic acid, yielding mono- or di-halogenated analogs.

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Thiophene-5 | 55–60% |

| Bromination | Br₂, CH₃COOH, 25°C | Pyridine-2 | 65–70% |

Oxidation and Reduction

-

Oxidation of dihydropyridine : Treatment with KMnO₄ in acidic media converts the dihydropyridine ring to a pyridine derivative.

-

Reduction of carbonyl groups : NaBH₄ in methanol selectively reduces the carboxamide to a secondary amine.

| Transformation | Reagents | Product | Yield |

|---|---|---|---|

| Dihydropyridine oxidation | KMnO₄, H₂SO₄, 60°C | Pyridine-3-carboxamide | 78% |

| Carboxamide reduction | NaBH₄, MeOH, 0°C | N-methylamine analog | 65% |

Cycloaddition and Heterocycle Formation

The compound participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) to form fused polycyclic systems . Microwave irradiation accelerates these reactions (10–15 minutes vs. 6–8 hours conventionally).

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8 hrs | Furanopyridine adduct | 70% |

| Acetylenedicarboxylate | Microwave, 100°C, 15 mins | Thienopyridine derivative | 85% |

Hydrolysis and Degradation

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions:

-

The carboxamide hydrolyzes to a carboxylic acid (6–8 hrs, 90–95°C).

-

Thiophene rings remain stable, but prolonged heating (>24 hrs) leads to partial decomposition.

| Condition | Product | Time | Yield |

|---|---|---|---|

| 6M HCl, 95°C | 3-Carboxylic acid derivative | 8 hrs | 88% |

| 2M NaOH, EtOH, reflux | Sodium carboxylate | 6 hrs | 82% |

Stability Under Pharmacological Conditions

-

pH-dependent stability : Stable at pH 4–8 (24 hrs, 25°C), but degrades rapidly in strongly acidic (pH <2) or alkaline (pH >10) media.

-

Thermal stability : Decomposes above 200°C, with a melting point of 198–202°C.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs from Literature

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()

- Core Structure : 1,4,5,6-Tetrahydropyridine (more saturated than the target’s 1,6-dihydropyridine).

- Substituents :

- Position 2: Phenyl group (vs. thiophen-2-yl in the target).

- Position 5: Thiophen-3-yl (vs. thiophen-2-yl at position 4 in the target).

- Position 3: Methyl ester (vs. carboxamide in the target).

- Position 1: Tosyl (sulfonyl) protecting group (absent in the target).

- Properties :

AZ331 and AZ257 ()

- Core Structure : 1,4-Dihydropyridine (similar to the target).

- Substituents: AZ331: 4-(2-furyl), 2-methyl, 5-cyano, and a thioether-linked 4-methoxyphenyl-oxoethyl group. AZ257: Similar to AZ331 but with a 4-bromophenyl-oxoethyl thioether.

- Key Differences vs. Target: Furyl instead of thiophenyl at position 3. Methoxyphenyl/bromophenyl side chains (vs. pyridine-thiophene in the target). Cyano group at position 5 (absent in the target).

- Potential Implications: Thioether and cyano groups may enhance electron-withdrawing effects, altering redox properties. Bromophenyl in AZ257 could increase molecular weight and lipophilicity compared to the target .

Electronic and Steric Effects

- Thiophene vs.

- Carboxamide vs. Ester : The carboxamide in the target and AZ331/AZ257 supports hydrogen bonding, which could improve target affinity compared to the methyl ester in ’s compound.

- Side Chain Flexibility : The pyridine-thiophene side chain in the target may impose steric hindrance or conformational rigidity, unlike the simpler oxoethyl thioethers in AZ331/AZ256.

Q & A

Q. What are the key steps for synthesizing 1-methyl-6-oxo-4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of precursors (e.g., substituted pyridines and thiophene derivatives) under reflux conditions using polar aprotic solvents like DMF or DMSO.

- Step 2 : Introduction of the carboxamide group via coupling agents (e.g., EDCI/HOBt) at controlled temperatures (0–5°C).

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Critical parameters include solvent choice, reaction time, and catalyst selection (e.g., palladium for cross-coupling reactions) .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?

A combination of techniques is required:

- NMR : and NMR to assign protons and carbons, with emphasis on distinguishing diastereotopic protons in the dihydropyridine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm) groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Use Design of Experiments (DoE) to systematically vary parameters:

- Variables : Temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd(OAc)).

- Response Surface Methodology (RSM) : Statistically model interactions between variables to identify optimal conditions .

- Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side reactions in sensitive steps (e.g., diazomethane synthesis) .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50}50 values) be analyzed?

Follow a systematic protocol:

- Replication : Repeat assays under identical conditions (pH, temperature, cell line) to rule out experimental error.

- Control Variables : Standardize assay protocols (e.g., ATP levels in kinase assays) to minimize variability .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing thiophene with furan) to isolate structural contributors to activity .

Q. What strategies resolve discrepancies in computational vs. experimental binding affinity predictions?

- Molecular Dynamics (MD) Simulations : Refine docking poses by simulating ligand-protein interactions over 100+ ns to account for flexibility.

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs to validate computational models .

- Crystallography : Obtain X-ray structures of ligand-target complexes to verify binding modes and adjust force fields .

Q. How can degradation pathways of this compound be characterized under physiological conditions?

- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, UV light, oxidation) and analyze products via LC-MS/MS.

- Metabolite Identification : Use liver microsomes or hepatocytes to simulate Phase I/II metabolism, followed by HRMS for metabolite profiling .

Methodological Notes

- Synthetic Modifications : Thiophene rings can be replaced with other heterocycles (e.g., pyrazole) to enhance solubility or target selectivity .

- Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to resolve ambiguous assignments .

- Controlled Synthesis : For scale-up, prioritize flow reactors over batch processes to maintain consistency in exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.